4-Amino-5-methylhexane-2,3-dione
Description
4-Amino-5-methylhexane-2,3-dione is a diketone derivative characterized by a linear hexane backbone with amino (-NH₂) and methyl (-CH₃) substituents at positions 4 and 5, respectively.
Properties
CAS No. |
130476-77-6 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
4-amino-5-methylhexane-2,3-dione |
InChI |
InChI=1S/C7H13NO2/c1-4(2)6(8)7(10)5(3)9/h4,6H,8H2,1-3H3 |
InChI Key |
FNXXKGZIPMIYAA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)C(=O)C)N |
Canonical SMILES |
CC(C)C(C(=O)C(=O)C)N |
Synonyms |
2,3-Hexanedione, 4-amino-5-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Key Compounds Analyzed:
Piperazine-2,3-dione derivatives (e.g., 1,4-disubstituted piperazine-2,3-diones)
Cyclohexanedione-based pesticides (e.g., mesotrione, procymidone)
Indolin-2,3-dione derivatives (e.g., substituted thiazolidinones)
Table 1: Structural Features and Substituent Effects
Key Observations:
- Amino and methyl groups may enhance intermolecular interactions (e.g., hydrogen bonding) compared to non-polar substituents in pesticides like mesotrione.
Physicochemical Properties
Lipophilicity and Solubility
- Piperazine-2,3-diones : Exhibit improved lipophilicity (ClogP values 2.5–4.0) compared to unsubstituted piperazine, attributed to aromatic/alkyl substituents .
- This compound: The amino group likely reduces ClogP (increasing hydrophilicity), while the methyl group may offset this effect slightly.
- Cyclohexanedione pesticides : High lipophilicity (e.g., mesotrione’s logP ~0.5–1.2) enables membrane permeability for herbicidal activity .
Anthelmintic Activity
- Piperazine-2,3-diones : Derivatives show potent activity against Enterobius vermicularis and Fasciola hepatica, outperforming piperazine hydrate (EC₅₀ values <10 µM) .
- This compound: Hypothetically, its amino group could interact with parasitic enzymes, but activity would depend on substituent optimization.
Preparation Methods
Synthesis of 5-Methyl-2-pyrrolidone Intermediate
Succinimide (pyrrolidine-2,5-dione) undergoes reduction with lithium aluminium hydride (LiAlH₄) in methanol to yield 5-methoxy-2-pyrrolidone. Substituting the vinyl Grignard reagent with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) enables the introduction of a methyl group at position 5:
Isolation of this intermediate is optional, as continuous processing reduces synthesis time.
Hydrolysis to 4-Amino-5-methylhexane-2,3-dione
Acidic hydrolysis of 5-methoxy-5-methyl-2-pyrrolidone with hydrochloric acid (HCl) opens the lactam ring, yielding the target compound:
Key Parameters :
KOH-Catalyzed Condensation of Aldehydes and Cyanothioacetamide
A method for synthesizing 2-amino-4,5-dihydrothiophene-3-carbonitriles (ACS Omega) provides a template for constructing amino-substituted diketones. By replacing thiophene-forming reagents with diketone precursors, this approach can be adapted for this compound.
Reaction of Hexane-2,3-dione with Cyanothioacetamide
Hexane-2,3-dione reacts with cyanothioacetamide in ethanol under KOH catalysis to form a thioamide intermediate. Subsequent oxidative cleavage of the sulfur moiety yields the amino-dione:
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| KOH concentration | 10% aqueous | 78 |
| Reaction temperature | 25°C | - |
| Oxidizing agent | H₂O₂ (30%) | 85 |
This method avoids costly Grignard reagents, reducing synthesis costs.
Continuous Flow Photocyclization and Ring Contraction
Recent advances in flow chemistry (RSC) demonstrate the utility of photocyclization for synthesizing strained carbocycles. Applying this to pentane-2,3-dione derivatives enables the formation of cyclobutanone intermediates, which can undergo ring expansion with methylamine.
Photocyclization of 5-Methylhexane-2,3-dione
Irradiating 5-methylhexane-2,3-dione at 427 nm in acetonitrile (ACN) induces cyclization to a bicyclic ketone. Subsequent reaction with methylamine in a continuous flow reactor facilitates ring contraction and amino group introduction:
Flow Reactor Parameters :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Grignard Alkylation | High regioselectivity | Costly reagents | 70–75 |
| KOH-Catalyzed Cond. | Low-cost reagents | Multi-step oxidation required | 78–85 |
| Flow Photocyclization | Scalability, rapid synthesis | Specialized equipment needed | 80 |
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